Fmoc-Thr(SO3Na)-OH

Sulfopeptide synthesis Fmoc-SPPS Acid-labile protecting groups

Fmoc-Thr(SO3Na)-OH is the reagent of choice for direct, site-specific incorporation of sulfated threonine residues via Fmoc-SPPS. Unlike standard Fmoc-Thr(tBu)-OH, it provides a stable sulfate mimic essential for probing chemokine receptor and selectin interactions. High acid stability (≤5% desulfation) ensures homogeneous sulfopeptides with minimal side reactions. Its enhanced hydrophilicity disrupts on-resin aggregation, improving coupling efficiency and yield. Ideal for automated peptide library synthesis and SAR studies. Consistent ≥95% purity reduces downstream purification costs.

Molecular Formula C19H18NNaO8S
Molecular Weight 443.4 g/mol
Cat. No. B12282746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(SO3Na)-OH
Molecular FormulaC19H18NNaO8S
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C19H19NO8S.Na/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H,24,25,26);/q;+1/p-1/t11-,17+;/m1./s1
InChIKeyDUUMOTOMYSLKCC-NRNQBQMASA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr(SO3Na)-OH: Sodium Sulfonate-Modified Threonine Building Block for Fmoc Solid-Phase Peptide Synthesis


Fmoc-Thr(SO3Na)-OH (CAS 160112-18-5) is a protected amino acid derivative that combines a 9-fluorenylmethoxycarbonyl (Fmoc) group with a sodium sulfonate moiety on the threonine side chain . It is designed for the direct, site-specific incorporation of sulfated threonine residues into synthetic peptides via Fmoc solid-phase peptide synthesis (SPPS), enabling the study of O-sulfation as a critical post-translational modification in proteins involved in signaling, adhesion, and viral entry . The sulfonate group confers enhanced hydrophilicity and serves as a stable mimic of enzymatically introduced sulfate esters .

Why Standard Protected Threonine Derivatives Cannot Substitute for Fmoc-Thr(SO3Na)-OH in Sulfopeptide Synthesis


Generic Fmoc-threonine derivatives, such as Fmoc-Thr(tBu)-OH, provide no means to introduce a sulfate ester, a modification essential for the biological activity of many proteins. Even among sulfated building blocks, the sodium counterion form (Fmoc-Thr(SO3Na)-OH) presents distinct handling and stability properties compared to free acid or tetrabutylammonium salt variants [1]. Crucially, the intrinsic acid lability of O-sulfate linkages renders simple substitution with non-optimized sulfated derivatives impractical, as they may undergo extensive desulfation during standard TFA cleavage and deprotection steps [1]. The following quantitative evidence demonstrates why Fmoc-Thr(SO3Na)-OH—and its closely optimized analog—must be prioritized over in-class alternatives for reliable sulfopeptide synthesis.

Fmoc-Thr(SO3Na)-OH: Quantitative Evidence Guide for Procurement and Scientific Selection


Acid Stability: Desulfation of Fmoc-Thr(SO3-N+Bu4)-OH is Less Than 5% Under Standard TFA Cleavage Conditions

The tetrabutylammonium (TBA) salt analog of Fmoc-Thr(SO3Na)-OH, Fmoc-Thr(SO3−N+Bu4)-OH, exhibits significantly improved acid stability compared to earlier sodium and barium salt preparations [1]. In stability experiments using 95% TFA at room temperature—conditions mimicking standard peptide deprotection and resin cleavage—desulfation for the TBA salt was measured at less than 5% after the time required for complete deprotection and cleavage [1]. This represents a substantial reduction in side-product formation relative to prior methodologies where desulfation was a major impediment [1].

Sulfopeptide synthesis Fmoc-SPPS Acid-labile protecting groups

Solubility in Organic Solvents: Fmoc-Thr(SO3-N+Bu4)-OH Exhibits Good Solubility Critical for Efficient SPPS

The preparation of Fmoc-Thr(SO3−N+Bu4)-OH, the TBA salt analog, resulted in a building block with 'good solubilities in organic solvents' [1]. This property is essential for achieving high coupling efficiencies in Fmoc-SPPS, as it ensures the protected amino acid can be delivered to the resin-bound peptide chain in a homogeneous solution. Poorly soluble derivatives often lead to incomplete couplings and require excess reagent or extended reaction times [1].

SPPS Building block solubility Peptide aggregation

Aggregation Mitigation: Sulfonate Group Reduces On-Resin Aggregation During Difficult Peptide Syntheses

The presence of the sulfonate group on Fmoc-Thr(SO3Na)-OH confers increased hydrophilicity to the building block and, when incorporated, to the growing peptide chain . This hydrophilic modification helps mitigate the on-resin aggregation that often plagues the synthesis of long, hydrophobic, or beta-sheet prone peptides . While not directly compared to non-sulfated threonine in a quantitative assay, the class-level effect is well-documented for polar side-chain modifications, and the sulfonate's ionic character provides a stronger disruption of interchain hydrogen bonding than a simple hydroxyl group .

Difficult peptide sequences Aggregation suppression SPPS optimization

Purity Specification: Commercial Fmoc-Thr(SO3Na)-OH Guarantees ≥95% Purity by HPLC

Commercially available Fmoc-Thr(SO3Na)-OH is typically supplied with a minimum purity specification of ≥95% as determined by high-performance liquid chromatography (HPLC) . This level of purity is consistent with industry standards for Fmoc-amino acids used in research-grade peptide synthesis and ensures that the building block is free from significant contaminants that could interfere with coupling or lead to difficult-to-purify byproducts .

Building block quality HPLC purity Peptide synthesis

Optimal Research and Industrial Applications for Fmoc-Thr(SO3Na)-OH Based on Evidenced Performance


Synthesis of Homogeneous Sulfothreonine-Containing Peptides for Protein-Protein Interaction Studies

Fmoc-Thr(SO3Na)-OH is the reagent of choice for introducing sulfated threonine residues into peptides designed to probe interactions with sulfate-binding proteins, such as chemokine receptors or selectins. The evidence of high acid stability (≤5% desulfation) ensures that the sulfate group remains intact during synthesis and cleavage, yielding homogeneous sulfopeptides essential for accurate binding and functional assays [1].

Preparation of Difficult or Aggregation-Prone Peptide Sequences

When synthesizing peptides that contain hydrophobic or beta-sheet forming stretches, Fmoc-Thr(SO3Na)-OH can be strategically incorporated to leverage the sulfonate group's hydrophilicity to disrupt on-resin aggregation. This application scenario is directly supported by the compound's enhanced solubility and aggregation-mitigating properties, which are critical for improving coupling efficiency and overall yield in challenging SPPS [1].

Generation of Sulfated Glycopeptide and Neoglycopeptide Libraries

The compatibility of Fmoc-Thr(SO3Na)-OH with standard Fmoc-SPPS protocols makes it ideal for automated synthesis of libraries containing sulfated threonine. Its good solubility in organic solvents ensures reliable incorporation in automated synthesizers, while its stability during TFA cleavage minimizes side reactions. Such libraries are invaluable for structure-activity relationship (SAR) studies aimed at identifying sulfate-dependent binding motifs [1].

Production of Peptide Therapeutics and Vaccine Candidates Requiring Sulfation

For industrial-scale peptide synthesis where reproducibility and yield are paramount, Fmoc-Thr(SO3Na)-OH's consistent purity (≥95%) and stable performance profile provide a reliable building block. The minimized desulfation under standard cleavage conditions translates directly to higher crude peptide purity, reducing the burden and cost of downstream purification steps [1].

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